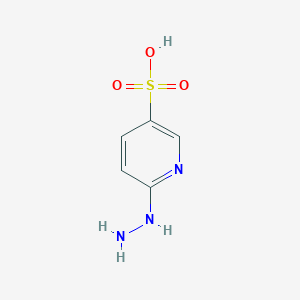![molecular formula C7H7F3O B14225669 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 821793-59-3](/img/structure/B14225669.png)
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is a fluorinated organic compound with a unique bicyclic structure. This compound is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a bicyclo[2.2.1]heptene framework. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a fluorinated diene and a suitable dienophile under controlled conditions yields the desired bicyclic product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one.
Reduction: Formation of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-amine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the fluorine atoms, resulting in different chemical properties.
2,3,3-Trifluorobicyclo[2.2.1]heptane: Similar structure but without the hydroxyl group.
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-one: An oxidized derivative with a ketone group.
Uniqueness
2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol is unique due to the combination of its bicyclic structure, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
821793-59-3 |
|---|---|
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2,3,3-trifluorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H7F3O/c8-6(9)4-1-2-5(3-4)7(6,10)11/h1-2,4-5,11H,3H2 |
InChI Key |
YMWSYKIRRYFOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2(O)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
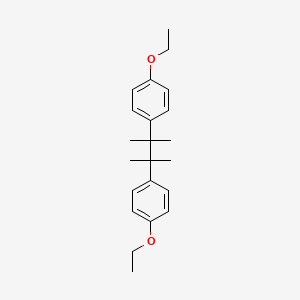
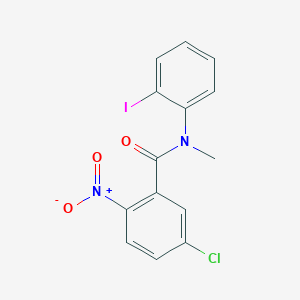
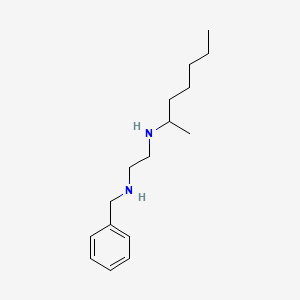
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
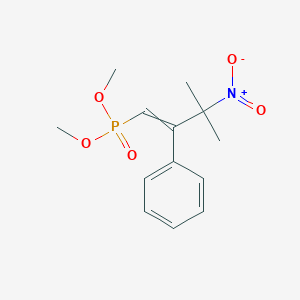
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
